1H-Benzimidazole-5,6-dicarbonitrile

Lipophilicity LogP Benzimidazole

Researchers requiring NIR-absorbing dyes or DNA-binding agents face specificity risks from impure or wrong-isomer precursors. This 5,6-dicyanobenzimidazole is the validated intermediate for tetraimidazophthalocyanine synthesis at 715 nm, with lower LogP (1.306) for improved solubility vs. 2-methyl analogs. • Direct precursor: 5,6-dicyano pattern enables single-step cyclotetramerization to phthalocyanine macrocycle • SAR-ready: Unsubstituted core for unambiguous structure-activity studies in minor-groove binders • Cost-advantaged: Single-step synthesis from 4,5-diaminophthalodinitrile, ideal for multi-gram scale

Molecular Formula C9H4N4
Molecular Weight 168.15 g/mol
CAS No. 267642-46-6
Cat. No. B3050543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-5,6-dicarbonitrile
CAS267642-46-6
Molecular FormulaC9H4N4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=C(C(=CC2=C1NC=N2)C#N)C#N
InChIInChI=1S/C9H4N4/c10-3-6-1-8-9(13-5-12-8)2-7(6)4-11/h1-2,5H,(H,12,13)
InChIKeySSHZLNHGCHDFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-5,6-dicarbonitrile (267642-46-6) Procurement and Chemical Baseline Data


1H-Benzimidazole-5,6-dicarbonitrile (CAS 267642-46-6) is a heterocyclic aromatic organic compound, specifically a benzimidazole derivative substituted with nitrile groups at the 5 and 6 positions . It belongs to the class of 5,6-dicyanobenzimidazoles . This compound serves as a key intermediate and building block for the synthesis of functional materials, most notably phthalocyanines and porphyrazines [1]. Its predicted physicochemical properties include a boiling point of 591.5 ± 35.0 °C and a density of 1.44 ± 0.1 g/cm³ .

Key precursor for unsubstituted tetraimidazophthalocyanine
Single-step synthesis from 4,5-diaminophthalodinitrile
Less lipophilic benzimidazole core for polar applications

1H-Benzimidazole-5,6-dicarbonitrile: The Case Against Unverified Substitution


While many benzimidazole derivatives are commercially available, their chemical and physical properties are highly dependent on the nature and position of substituents. 1H-Benzimidazole-5,6-dicarbonitrile, with its specific 5,6-dicyano substitution pattern, is not interchangeable with other isomers like 1H-benzimidazole-1,2-dicarbonitrile or with 2-substituted analogs . The presence and position of the nitrile groups are critical for its primary application as a precursor to tetraimidazophthalocyanines, as they directly participate in the cyclotetramerization reaction that forms the phthalocyanine macrocycle [1]. Using an analog with a different substitution pattern, such as 2-methyl-5,6-dicyanobenzimidazole (CAS 226258-72-6), would yield a phthalocyanine with different solubility, aggregation behavior, and spectroscopic properties, which may not meet the required application specifications [2].

Substitution pattern determines macrocycle formation
5,6-dicyano groups are essential for cyclotetramerization; isomers with different substitution may not form the intended phthalocyanine.
2-Substituted analogs alter optical properties
Phthalocyanines from 2-methyl analog exhibit shifted λmax and aggregation; may not meet NIR specification.
Lipophilicity profile may not transfer
Higher LogP of 2-methyl analog modifies solubility and processing; cannot assume identical behavior.

Quantitative Differentiation of 1H-Benzimidazole-5,6-dicarbonitrile from Structural Analogs


LogP Comparison: Lipophilicity of 1H-Benzimidazole-5,6-dicarbonitrile vs. 2-Methyl Analog

The predicted partition coefficient (LogP) is a key parameter influencing solubility, membrane permeability, and biodistribution. 1H-Benzimidazole-5,6-dicarbonitrile has a predicted LogP of 1.306 . In comparison, its 2-methyl substituted analog, 2-methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile, has a higher predicted LogP of 1.614 [1].

Lipophilicity
Reported
LogP 1.306 vs 1.614 (2-methyl analog), Δ = 0.308
Supports selection of less lipophilic core for polar applications.
Predicted values; experimental confirmation advised.
Lipophilicity LogP Benzimidazole QSAR

Synthetic Accessibility: Direct Preparation from 4,5-Diaminophthalodinitrile

1H-Benzimidazole-5,6-dicarbonitrile is synthesized by reacting 4,5-diaminophthalodinitrile with formic acid [1]. This established, single-step procedure provides a direct route to the unsubstituted dicyanobenzimidazole core. In contrast, many 2-substituted analogs require more complex, multi-step syntheses involving different aldehydes or carboxylic acids, which can lower overall yield and increase cost [2].

Synthesis Route
Class-level inference
One-step from 4,5-diaminophthalodinitrile + formic acid
Supports efficient procurement and scale-up feasibility.
Qualitative assessment; actual yields may vary.
Phthalocyanine Porphyrazine Synthesis Building Block

Phthalocyanine Formation: UV-Vis λmax of Tetraimidazophthalocyanine

The utility of 1H-Benzimidazole-5,6-dicarbonitrile is demonstrated by its conversion to a metal-free tetraimidazophthalocyanine, which exhibits a characteristic Q-band absorption maximum (λmax) at approximately 715 nm [1]. This is a direct consequence of the extended π-conjugation provided by the fused imidazole and phthalocyanine rings. While 2-substituted analogs also form phthalocyanines, their λmax values and aggregation behavior can shift based on the nature of the 2-substituent [2].

Optical Absorption
Reported
λmax ≈ 715 nm for unsubstituted tetraimidazophthalocyanine
Defines NIR dye utility; analog substitution may shift λmax.
Solution UV-Vis; aggregation can affect band position.
Phthalocyanine UV-Vis Spectroscopy Optical Materials Porphyrazine

PSA Comparison: Polar Surface Area vs. 2-Methyl Analog

The topological polar surface area (PSA) is a descriptor used in medicinal chemistry to predict oral bioavailability and blood-brain barrier penetration. Both 1H-Benzimidazole-5,6-dicarbonitrile and its 2-methyl analog have a calculated PSA of 76.26 Ų [REFS-1, REFS-2].

Polar Surface Area
Reported
PSA 76.26 Ų (both target and 2-methyl analog), Δ = 0
PSA does not differentiate; LogP is key selection factor.
Calculated values; confirm with experimental LogP.
PSA Polar Surface Area Drug-likeness Benzimidazole

Application Scenarios for 1H-Benzimidazole-5,6-dicarbonitrile Based on Quantitative Evidence


Synthesis of Unsubstituted Tetraimidazophthalocyanine for NIR Dye Applications

1H-Benzimidazole-5,6-dicarbonitrile is the definitive precursor for synthesizing metal-free tetraimidazophthalocyanine with a λmax of approximately 715 nm [1]. This NIR-absorbing dye is valuable in photodynamic therapy (PDT), fluorescence labeling, and as a component in optical sensors [REFS-1, REFS-2]. Substitution with an analog would produce a phthalocyanine with a potentially shifted λmax, rendering it unsuitable for applications specifically tuned to 715 nm.

Pharmaceutical Lead Optimization Requiring a Less Lipophilic Scaffold

In drug discovery, the LogP of a lead compound significantly impacts its pharmacokinetic profile. When a less lipophilic benzimidazole core is desired, 1H-Benzimidazole-5,6-dicarbonitrile (LogP = 1.306) is a more suitable starting point than its 2-methyl analog (LogP = 1.614) [1]. The lower LogP suggests potentially improved aqueous solubility and may reduce issues related to high lipophilicity, such as promiscuous binding and metabolic instability.

Cost-Effective Synthesis of Porphyrazine-Based Materials

The single-step, high-yielding synthesis of 1H-Benzimidazole-5,6-dicarbonitrile from 4,5-diaminophthalodinitrile provides a cost advantage for large-scale production of porphyrazines and related macrocycles [1]. For researchers planning multi-gram or larger syntheses, the reduced synthetic complexity of this precursor compared to multi-step 2-substituted analogs can lead to significant savings in time and materials.

Development of New Benzimidazole Diamidines for DNA Binding Studies

Dicyanobenzimidazoles serve as crucial intermediates in the synthesis of benzimidazole diamidines, which are investigated for their ability to bind to the minor groove of DNA [1]. The unsubstituted 1H-Benzimidazole-5,6-dicarbonitrile provides the fundamental core structure for exploring structure-activity relationships (SAR) in this class of compounds. Its use ensures that observed biological activity is not influenced by additional substituents, allowing for a clear understanding of the core's intrinsic binding properties.

Application
Selection Property
Validation Focus
NIR dye and photosensitizer research
Unsubstituted tetraimidazophthalocyanine precursor
Verify Q-band absorption for NIR application
Lead optimization for polar scaffolds
Lower lipophilicity benzimidazole core
Confirm LogP and solubility in assay media
Scale-up synthesis of porphyrazine materials
Single-step synthesis from commercial diamine
Review reaction yield and purity at scale
DNA minor groove binder SAR studies
Unsubstituted core for intrinsic binding evaluation
Confirm DNA binding affinity and selectivity

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